molecular formula C18H17FN2O2 B4738558 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4738558
M. Wt: 312.3 g/mol
InChI Key: CPHKMWCLCOHHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BFP, is a synthetic compound that belongs to the class of pyrrolidinecarboxamide derivatives. BFP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by modulating the activity of neurotransmitters in the central nervous system. 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to bind to the benzodiazepine site of the GABAA receptor, which results in increased chloride ion influx and hyperpolarization of the neuronal membrane. This, in turn, leads to a decrease in neuronal excitability and the suppression of seizures.
Biochemical and Physiological Effects
1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to possess anticonvulsant properties, which may be due to its ability to modulate the activity of the GABAA receptor. Additionally, 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic properties, which may be attributed to its ability to enhance the activity of the GABAA receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to possess a high affinity for the benzodiazepine site of the GABAA receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new analogs of 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the potential therapeutic applications of 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its effects on neurotransmitter systems in the central nervous system.

properties

IUPAC Name

1-benzyl-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-15-8-4-5-9-16(15)20-18(23)14-10-17(22)21(12-14)11-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKMWCLCOHHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
1-benzyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.